molecular formula C9H13NO2 B101510 Isoamyl 2-cyanoacrylate CAS No. 19475-26-4

Isoamyl 2-cyanoacrylate

Cat. No.: B101510
CAS No.: 19475-26-4
M. Wt: 167.20 g/mol
InChI Key: GASDVTHQNCFANM-UHFFFAOYSA-N
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Description

Isopentyl 2-cyanoacrylate belongs to the class of organic compounds known as cyanoacrylates. These compounds contain an acrylic acid ester with a nitrile group. Its general structure is ROC(=O)C(=C)C#N, where R represents an organic group .

Preparation Methods

    Synthetic Routes: Isopentyl 2-cyanoacrylate can be synthesized through the reaction of isopentyl alcohol (also known as isoamyl alcohol) with cyanoacrylic acid. The reaction typically occurs under acidic conditions.

    Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is well-established.

Chemical Reactions Analysis

    Reactivity: Isopentyl 2-cyanoacrylate readily undergoes polymerization in the presence of nucleophiles (such as water or amines). This property makes it useful for adhesive applications.

    Common Reagents and Conditions: The polymerization reaction is catalyzed by trace amounts of water or other nucleophiles. The resulting polymer forms strong bonds with various substrates.

    Major Products: The primary product is a polymerized adhesive, which finds applications in medical sutures, wound closure, and industrial bonding.

Scientific Research Applications

    Medical Adhesives: Isopentyl 2-cyanoacrylate is used in tissue adhesives for wound closure, especially in situations where traditional sutures are challenging.

    Vascular Embolization: It has been investigated for its potential use in vascular embolization procedures.

    Drug Delivery: Researchers explore its use as a carrier for localized drug delivery.

    Dermatology: In dermatology, it aids in wound closure and skin graft fixation.

Mechanism of Action

    Adhesive Properties: Isopentyl 2-cyanoacrylate polymerizes rapidly upon contact with moisture, forming a strong bond. The mechanism involves nucleophilic attack on the cyanoacrylate group, leading to chain propagation and cross-linking.

Comparison with Similar Compounds

    Unique Features: Isopentyl 2-cyanoacrylate stands out due to its flexibility, biocompatibility, and rapid polymerization.

    Similar Compounds: Other cyanoacrylates, such as ethyl cyanoacrylate and butyl cyanoacrylate, share similar properties but differ in chain length and reactivity.

Properties

CAS No.

19475-26-4

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-methylbutyl 2-cyanoprop-2-enoate

InChI

InChI=1S/C9H13NO2/c1-7(2)4-5-12-9(11)8(3)6-10/h7H,3-5H2,1-2H3

InChI Key

GASDVTHQNCFANM-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)C(=C)C#N

Canonical SMILES

CC(C)CCOC(=O)C(=C)C#N

19475-26-4

Synonyms

isoamyl 2-cyanoacrylate
isoamyl cyanoacrylate
isopentyl cyanoacrylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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